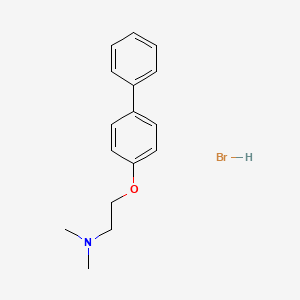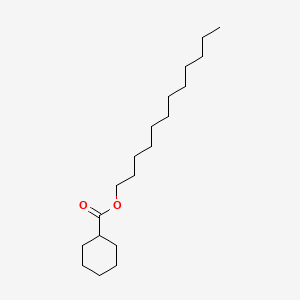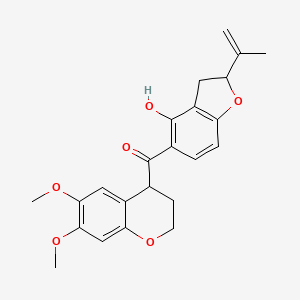
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl, also known as rotenol, is a complex organic compound with significant biological and chemical properties. This compound is characterized by its unique structure, which includes a benzofuran and chroman ring system, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate. This is followed by a series of reactions involving various sodium azides under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize environmental impact .
化学反应分析
Types of Reactions
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the benzofuran and chroman rings .
科学研究应用
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes
作用机制
The mechanism of action of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with various enzymes involved in metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
相似化合物的比较
Similar Compounds
4-Hydroxycoumarin: Similar in structure but lacks the benzofuran ring.
Indole Derivatives: Share some structural similarities but differ in their biological activities.
Diaryl Ketones: Have similar functional groups but different ring structures .
Uniqueness
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl is unique due to its combined benzofuran and chroman ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
3276-12-8 |
|---|---|
分子式 |
C23H24O6 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)-(4-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C23H24O6/c1-12(2)18-10-16-17(29-18)6-5-14(23(16)25)22(24)13-7-8-28-19-11-21(27-4)20(26-3)9-15(13)19/h5-6,9,11,13,18,25H,1,7-8,10H2,2-4H3 |
InChI 键 |
PNGWMVLNWUQYJN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2O)C(=O)C3CCOC4=CC(=C(C=C34)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
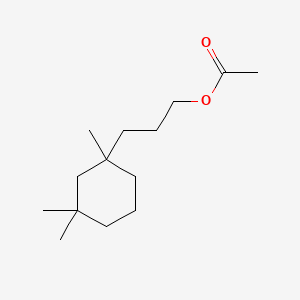
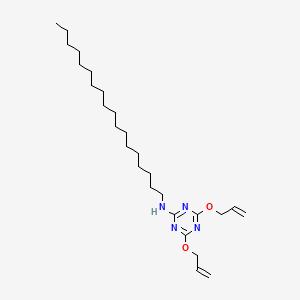

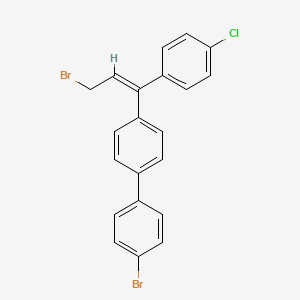
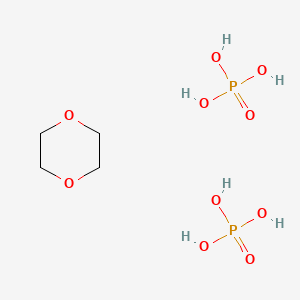
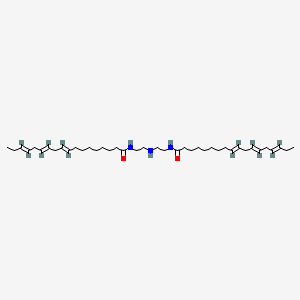
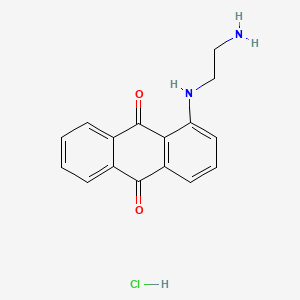
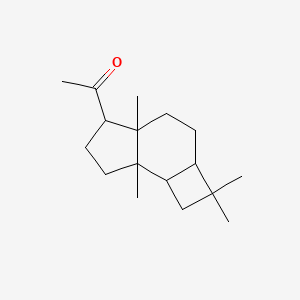
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
